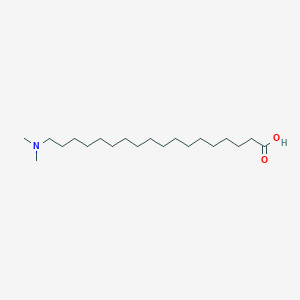
18-(Dimethylamino)octadecanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
18-(Dimethylamino)octadecanoic acid is a chemical compound with the molecular formula C20H41NO2 It is a derivative of octadecanoic acid, where a dimethylamino group is attached to the 18th carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 18-(Dimethylamino)octadecanoic acid typically involves the reaction of octadecanoic acid with dimethylamine. The process can be carried out under controlled conditions to ensure the selective formation of the desired product. Common reagents used in this synthesis include octadecanoic acid, dimethylamine, and a suitable catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The reaction mixture is then purified using techniques such as distillation or chromatography to isolate the pure compound.
Chemical Reactions Analysis
Types of Reactions
18-(Dimethylamino)octadecanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amine derivatives.
Scientific Research Applications
18-(Dimethylamino)octadecanoic acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in studies involving lipid metabolism and membrane biology.
Industry: It is used in the production of surfactants and emulsifiers.
Mechanism of Action
The mechanism by which 18-(Dimethylamino)octadecanoic acid exerts its effects involves interactions with cellular membranes and proteins. The dimethylamino group can interact with various molecular targets, influencing pathways related to lipid metabolism and signal transduction.
Comparison with Similar Compounds
Similar Compounds
Octadecanoic acid:
Hexadecanoic acid:
Uniqueness
18-(Dimethylamino)octadecanoic acid is unique due to the presence of the dimethylamino group, which imparts distinct chemical and biological properties. This makes it valuable for specific applications where other similar compounds may not be suitable.
Properties
CAS No. |
113394-06-2 |
|---|---|
Molecular Formula |
C20H41NO2 |
Molecular Weight |
327.5 g/mol |
IUPAC Name |
18-(dimethylamino)octadecanoic acid |
InChI |
InChI=1S/C20H41NO2/c1-21(2)19-17-15-13-11-9-7-5-3-4-6-8-10-12-14-16-18-20(22)23/h3-19H2,1-2H3,(H,22,23) |
InChI Key |
UPUWUGHOSFGDQC-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCCCCCCCCCCCCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















